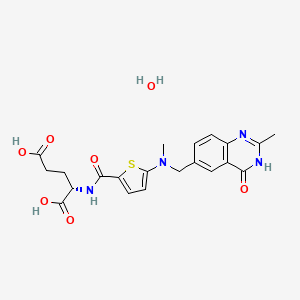

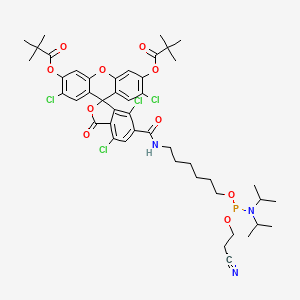

![molecular formula C23H21N5O4S B12044809 N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide](/img/structure/B12044809.png)

N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(E)-(4-méthoxyphényl)diazényl]-5-oxo-1-phényl-4,5-dihydro-1H-pyrazol-3-yl}-4-méthylbenzènesulfonamide est un composé organique complexe qui appartient à la classe des composés azoïques. Ces composés sont caractérisés par la présence d'une double liaison azote-azote (N=N) et sont largement utilisés dans divers domaines tels que la teinture, les produits pharmaceutiques et la science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-{4-[(E)-(4-méthoxyphényl)diazényl]-5-oxo-1-phényl-4,5-dihydro-1H-pyrazol-3-yl}-4-méthylbenzènesulfonamide implique généralement les étapes suivantes :

Diazotation : Le processus commence par la diazotation de la 4-méthoxyaniline. Cela est obtenu en traitant la 4-méthoxyaniline avec du nitrite de sodium (NaNO2) et de l'acide chlorhydrique (HCl) à basse température (0-5 °C) pour former le sel de diazonium.

Réaction de couplage : Le sel de diazonium est ensuite couplé à la 1-phényl-3-méthyl-5-pyrazolone en milieu alcalin (généralement de l'hydroxyde de sodium, NaOH) pour former le composé azoïque.

Sulfonation : Le composé azoïque résultant est ensuite soumis à une sulfonation à l'aide d'acide chlorosulfonique (ClSO3H) pour introduire le groupe sulfonamide.

Méthodes de production industrielle

Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer un contrôle précis des conditions de réaction. L'utilisation de systèmes automatisés pour le contrôle de la température et du pH peut améliorer le rendement et la pureté du produit final. En outre, des systèmes de récupération et de recyclage des solvants sont souvent utilisés pour minimiser les déchets et réduire les coûts de production.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation de dérivés quinoniques correspondants.

Réduction : La liaison azoïque (N=N) peut être réduite pour former les amines correspondantes. Cette réaction est généralement effectuée en utilisant des agents réducteurs tels que le dithionite de sodium (Na2S2O4) ou l'hydrogène en présence d'un catalyseur.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile, où l'azote du sulfonamide peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.

Réduction : Dithionite de sodium (Na2S2O4) ou hydrogénation catalytique.

Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits formés

Oxydation : Dérivés quinoniques.

Réduction : Amines correspondantes.

Substitution : Différents sulfonamides substitués.

Applications de recherche scientifique

Chimie

En chimie, le N-{4-[(E)-(4-méthoxyphényl)diazényl]-5-oxo-1-phényl-4,5-dihydro-1H-pyrazol-3-yl}-4-méthylbenzènesulfonamide est utilisé comme précurseur pour la synthèse de molécules plus complexes.

Biologie

En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. La présence du groupe sulfonamide suggère qu'il peut présenter des propriétés antibactériennes ou antifongiques. En outre, la liaison azoïque peut être utilisée pour développer des matériaux photoréactifs pour des systèmes de libération contrôlée de médicaments.

Médecine

En médecine, la structure du composé est intéressante pour le développement de nouveaux médicaments. Le groupe sulfonamide est un motif courant dans de nombreux médicaments, et le cycle pyrazole est connu pour ses propriétés anti-inflammatoires et analgésiques. Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.

Industrie

Dans le secteur industriel, le N-{4-[(E)-(4-méthoxyphényl)diazényl]-5-oxo-1-phényl-4,5-dihydro-1H-pyrazol-3-yl}-4-méthylbenzènesulfonamide est utilisé comme intermédiaire de teinture. Sa couleur vibrante et sa stabilité le rendent adapté à la teinture et à l'impression des textiles.

Mécanisme d'action

Le mécanisme d'action du N-{4-[(E)-(4-méthoxyphényl)diazényl]-5-oxo-1-phényl-4,5-dihydro-1H-pyrazol-3-yl}-4-méthylbenzènesulfonamide est principalement déterminé par ses groupes fonctionnels. Le groupe sulfonamide peut inhiber l'activité de certaines enzymes en imitant la structure des substrats naturels. La liaison azoïque peut subir des réactions photochimiques, conduisant à la libération d'espèces actives qui peuvent interagir avec des cibles biologiques. Le cycle pyrazole peut moduler l'activité de divers récepteurs et enzymes, contribuant à sa bioactivité.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide is used as a precursor for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the sulfonamide group suggests that it may exhibit antibacterial or antifungal properties. Additionally, the azo linkage can be used to develop photoresponsive materials for controlled drug delivery systems.

Medicine

In medicine, the compound’s structure is of interest for the development of new pharmaceuticals. The sulfonamide group is a common motif in many drugs, and the pyrazole ring is known for its anti-inflammatory and analgesic properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound is used as a dye intermediate. Its vibrant color and stability make it suitable for use in textile dyeing and printing.

Mécanisme D'action

The mechanism of action of N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide is primarily determined by its functional groups. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The azo linkage can undergo photochemical reactions, leading to the release of active species that can interact with biological targets. The pyrazole ring can modulate the activity of various receptors and enzymes, contributing to its bioactivity.

Comparaison Avec Des Composés Similaires

Composés similaires

N-{4-[(E)-(4-méthoxyphényl)diazényl]-5-oxo-1-phényl-4,5-dihydro-1H-pyrazol-3-yl}-benzènesulfonamide : Structure similaire mais sans le groupe méthyle sur le cycle benzénique.

N-{4-[(E)-(4-méthoxyphényl)diazényl]-5-oxo-1-phényl-4,5-dihydro-1H-pyrazol-3-yl}-4-chlorobenzènesulfonamide : Structure similaire mais avec un atome de chlore au lieu d'un groupe méthyle.

N-{4-[(E)-(4-méthoxyphényl)diazényl]-5-oxo-1-phényl-4,5-dihydro-1H-pyrazol-3-yl}-4-nitrobenzènesulfonamide : Structure similaire mais avec un groupe nitro au lieu d'un groupe méthyle.

Unicité

L'unicité du N-{4-[(E)-(4-méthoxyphényl)diazényl]-5-oxo-1-phényl-4,5-dihydro-1H-pyrazol-3-yl}-4-méthylbenzènesulfonamide réside dans sa combinaison de groupes fonctionnels. La présence du groupe méthoxy, de la liaison azoïque, du cycle pyrazole et du groupe sulfonamide dans une seule molécule offre une plate-forme polyvalente pour diverses réactions chimiques et interactions biologiques. Cela en fait un composé précieux pour la recherche et les applications industrielles.

Propriétés

Formule moléculaire |

C23H21N5O4S |

|---|---|

Poids moléculaire |

463.5 g/mol |

Nom IUPAC |

(NZ)-N-[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-phenylpyrazolidin-3-ylidene]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C23H21N5O4S/c1-16-8-14-20(15-9-16)33(30,31)27-22-21(25-24-17-10-12-19(32-2)13-11-17)23(29)28(26-22)18-6-4-3-5-7-18/h3-15,21H,1-2H3,(H,26,27) |

Clé InChI |

JUURTHRQKLTTIT-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)OC |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044731.png)

![6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane](/img/structure/B12044746.png)

![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044777.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044779.png)

![Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B12044784.png)

![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)